molecular formula C8H7ClN2O B8338057 {3-Chloroimidazo[1,2-a]pyridin-2-yl}methanol

{3-Chloroimidazo[1,2-a]pyridin-2-yl}methanol

Cat. No. B8338057
M. Wt: 182.61 g/mol
InChI Key: VSERDDOYFLARBY-UHFFFAOYSA-N
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Patent
US09040538B2

Procedure details

To a solution of imidazo[1,2-a]pyridin-2-ylmethanol (1.0 g, 6.75 mmol) in anhydrous DMF was added 1-chloropyrrolidine-2,5-dione (0.898 g, 6.75 mmol) at room temperature. The reaction mixture was allowed to stir for 2 hours. The solvent was evaporated, and the residue was purified by CombiFlash using dichloromethane and methanol (0-10%) to provide {3-chloroimidazo[1,2-a]pyridin-2-yl}methanol as a grey solid (0.799 g, 65% yield); M+1 183.2.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.898 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:2]([CH2:10][OH:11])=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.[Cl:12]N1C(=O)CCC1=O>CN(C=O)C>[Cl:12][C:3]1[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]2=[N:1][C:2]=1[CH2:10][OH:11]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N=1C(=CN2C1C=CC=C2)CO
Name
Quantity
0.898 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by CombiFlash

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(N=C2N1C=CC=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.799 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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